![molecular formula C14H19NO4 B1366703 Boc-d-n-me-phg-oh CAS No. 30925-12-3](/img/structure/B1366703.png)
Boc-d-n-me-phg-oh
Overview
Description
“Boc-d-n-me-phg-oh” is a chemical compound with the molecular formula C14H19NO4 . It is also known by other names such as “(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid”, “Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaR)-”, and “N-Boc-®-a-(MethylaMino)-benzeneacetic acid” among others .
Synthesis Analysis
The synthesis of “this compound” involves a multistep process. This includes the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1
. The compound has a molecular weight of 265.30 g/mol .
Chemical Reactions Analysis
“this compound” is a reagent of choice for assignment of absolute configuration of chiral primary amines by 1H NMR . It is used as part of a catalyst combination to catalyze regioselective [4 + 2] cycloadditions of β-substituted cyclic enones and polyconjugated malononitriles .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 265.30 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.
Scientific Research Applications
1. Self-Assembled Nanostructures
Boc-d-n-me-phg-oh, as part of the diphenylalanine motif (Phe-Phe), has been studied for its potential in creating unique nanostructures. Research has highlighted the self-assembly of Boc-Phe-Phe into various morphologies like tubular, vesicular, or fibrillar structures. These structures are significant in biomaterial chemistry, sensors, and bioelectronics. The study of Phe-Phe motifs, including those with this compound, is key to developing new functional nano-architectures (Datta, Tiwari, & Ganesh, 2018).
2. Ligand Affinity Studies
This compound has been implicated in studies involving ligand affinity, especially in the context of thrombin inhibition. For example, the N-terminal blocking group of thrombin-directed peptides, including Boc-D-Phe-Pro-Arg-OH, significantly impacts their binding affinity. This research contributes to the understanding of how minor changes in inhibitor structure can lead to significant reorganization of neighboring protein structures, which is essential for drug design (Nienaber, Mersinger, & Kettner, 1996).
3. Molecularly Imprinted Polymers
The use of this compound in molecularly imprinted polymers (MIPs) has been researched for specific sorption and recognition. Studies indicate that MIPs using Boc-L-Phe-OH as a template show preferential adsorption for certain molecules over their analogues, suggesting potential applications in selective sensing and separation technologies (Li, Huang, Zheng, Li, & Tong, 2008).
4. Anti-Apoptotic Protein Studies
Research into the properties of Boc-D-Lys-OH (BDLO) indicates that it can be used as a potential inhibitor of anti-apoptotic proteins, suggesting its application in chemotherapy. Such studies are crucial for the development of new drugs and treatment methods for cancer (Şaş, Yalçın, Ercan, & Kurt, 2020).
5. Photocatalysis Research
Research on (BiO)2CO3 (BOC) focuses on its photocatalysis properties. BOC is investigated for applications in fields like healthcare, photocatalysis, and supercapacitors. This research is significant in enhancing environmental pollution control and developing efficient photocatalytic materials (Ni, Sun, Zhang, & Dong, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-D-N-Me-Phg-OH, also known as N-Boc-N-methyl-D-phenylglycine , is a derivative of phenylglycine . It is primarily used as a building block in solid-phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The compound interacts with its targets by being incorporated into the peptide chain during the synthesis process . The Boc (tert-butoxycarbonyl) group in the compound serves as a protecting group for the amino acid during the synthesis, preventing unwanted side reactions . Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific peptide being synthesized . As a building block in peptide synthesis, it can be part of many different peptides, each of which can be involved in different biochemical pathways .
Pharmacokinetics
As a compound used in peptide synthesis, it is likely that its bioavailability and pharmacokinetics would be significantly altered once it is incorporated into a peptide .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the peptides that it helps synthesize . The specific effects would depend on the function of the peptide in which the this compound is incorporated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Furthermore, the pH of the environment can affect the compound’s action, as the Boc group is removed under acidic conditions .
properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COABPHLHHQAKPL-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447771 | |
Record name | boc-d-n-me-phg-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30925-12-3 | |
Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30925-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | boc-d-n-me-phg-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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